molecular formula C15H11ClN4O3 B2650424 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- CAS No. 385376-16-9

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-

Cat. No.: B2650424
CAS No.: 385376-16-9
M. Wt: 330.73
InChI Key: CUZLLYLPXCCYCF-UHFFFAOYSA-N
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Description

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- is a heterocyclic compound that features a fused ring system combining oxazole and purine moieties

Properties

IUPAC Name

7-(4-chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZLLYLPXCCYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of 4-chlorophenyl isocyanate and 1,3-dimethyluracil in the presence of a base such as sodium hydride, followed by cyclization to form the desired oxazolo[2,3-f]purine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[2,3-f]purine oxides, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- is unique due to its specific substitution pattern and the presence of both oxazole and purine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

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